molecular formula C21H19Cl2N3O3 B2744052 13-chloro-5-[2-(4-chlorophenoxy)-2-methylpropanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 1904221-63-1

13-chloro-5-[2-(4-chlorophenoxy)-2-methylpropanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2744052
CAS No.: 1904221-63-1
M. Wt: 432.3
InChI Key: IIIYHAFCNZOBTK-UHFFFAOYSA-N
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Description

13-chloro-5-[2-(4-chlorophenoxy)-2-methylpropanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a useful research compound. Its molecular formula is C21H19Cl2N3O3 and its molecular weight is 432.3. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

This compound is part of a broader category of heterocyclic compounds that have been synthesized and structurally analyzed to understand their potential applications. For instance, Liu, He, and Ding (2007) synthesized a series of new 2-substituted 3-(4-chlorophenyl)-5,8,9-trimethylthieno[3′,2′: 5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones through an aza-Wittig reaction. The structural confirmation, including the specific compound of interest, was achieved through X-ray analysis, demonstrating the compound's precise molecular structure and potential for further functional modifications Liu, He, & Ding, 2007.

Antimicrobial and Antioxidant Activities

Research on similar heterocyclic compounds has shown promising antimicrobial and antioxidant activities. For example, Kumar et al. (2011) explored the antimicrobial and antioxidant potential of newly synthesized 2,3-disubstituted quinazoline-4(3H)-ones, indicating that compounds within this class can exhibit significant inhibitory action against bacterial strains and potent antioxidant capabilities. This suggests the potential of "8-chloro-2-(2-(4-chlorophenoxy)-2-methylpropanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one" and related compounds in therapeutic and protective applications against oxidative stress and microbial infections Kumar, Sharma, Kumari, & Kalal, 2011.

Biological Evaluations for Diverse Activities

Further studies on compounds with similar frameworks, such as pyrazolopyrimidines derivatives, have been synthesized and evaluated for their anticancer and anti-inflammatory activities. Rahmouni et al. (2016) synthesized a novel series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, highlighting the compound's utility in medicinal chemistry for developing new therapeutic agents. This underscores the potential for "8-chloro-2-(2-(4-chlorophenoxy)-2-methylpropanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one" to serve as a precursor or active agent in drug discovery and development Rahmouni et al., 2016.

Properties

IUPAC Name

13-chloro-5-[2-(4-chlorophenoxy)-2-methylpropanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2N3O3/c1-21(2,29-15-6-3-13(22)4-7-15)20(28)25-10-9-17-16(12-25)19(27)26-11-14(23)5-8-18(26)24-17/h3-8,11H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIYHAFCNZOBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCC2=C(C1)C(=O)N3C=C(C=CC3=N2)Cl)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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